molecular formula C14H23N B1584544 2,6-Diisopropyl-N,N-dimethylaniline CAS No. 2909-77-5

2,6-Diisopropyl-N,N-dimethylaniline

Cat. No.: B1584544
CAS No.: 2909-77-5
M. Wt: 205.34 g/mol
InChI Key: ALXIOUGHHXXLKX-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-N,N-dimethylaniline is a tertiary amine with the molecular formula C14H23N. It is known for its use in various chemical reactions and applications, particularly in the field of polymerization. The compound is characterized by its clear colorless to pale yellow appearance and has a molecular weight of 205.34 g/mol .

Mechanism of Action

Target of Action

2,6-Diisopropyl-N,N-dimethylaniline, also known as DIDMA, is a tertiary amine

Mode of Action

The mode of action of this compound involves its ability to undergo iron-catalyzed oxidative amidation with propionaldehyde (PrCHO) to form the corresponding hindered amide . This reaction represents a significant interaction of DIDMA with its targets, leading to the formation of new compounds.

Biochemical Pathways

The compound’s ability to form hindered amides through iron-catalyzed oxidative amidation suggests that it may influence pathways involving amide formation and oxidation reactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of hindered amides through iron-catalyzed oxidative amidation . This reaction could potentially influence various cellular processes, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the iron-catalyzed oxidative amidation reaction it undergoes would be dependent on the presence and concentration of iron and propionaldehyde in the environment . Other factors, such as pH and temperature, could also potentially influence the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

2,6-Diisopropyl-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly as a co-initiator in two-photon polymerization. It interacts with enzymes such as propionaldehyde dehydrogenase during the oxidative amidation process with propionaldehyde to form hindered amides The nature of these interactions involves the formation of stable intermediates that facilitate the polymerization process

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . The impact on cell signaling pathways includes alterations in the activity of kinases and phosphatases, which are crucial for cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it may inhibit the activity of certain oxidases while activating polymerases involved in DNA synthesis . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under prolonged exposure to light and heat . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can impact overall cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects observed in these studies indicate that careful dosage control is essential to minimize adverse effects while maximizing the compound’s potential benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative deamination and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it essential to understand these processes for effective application in biochemical research.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diisopropyl-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the reaction of 2,6-diisopropylaniline with methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). This reaction ensures the preparation of the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction typically involves the use of aniline derivatives and alkylating agents under controlled temperature and pressure conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diisopropyl-N,N-dimethylaniline is unique due to its combination of isopropyl and N,N-dimethyl groups, which confer specific reactivity and steric properties. This makes it particularly effective as a co-initiator in polymerization processes, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2,6-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIOUGHHXXLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062703
Record name N,N-Dimethyl-2,6-diisopropylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2909-77-5
Record name N,N-Dimethyl-2,6-bis(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2909-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Record name N,N-Dimethyl-2,6-diisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diisopropyl-N,N-dimethylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,6-Diisopropyl-N,N-dimethylaniline relate to its conformational behavior?

A2: The structure of this compound significantly influences its conformational behavior. Due to steric interactions between the bulky isopropyl groups at the 2 and 6 positions of the aromatic ring and the dimethylamino group, the molecule adopts a specific conformation. Instead of the typical pyramidal geometry around the nitrogen atom seen in simpler anilines, the NMe2 group in this compound is forced to orient almost orthogonal to the plane of the aromatic ring []. This conformational preference impacts its interactions with other molecules and can be crucial for its role as a coinitiator in photopolymerization reactions.

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